molecular formula C42H32N2 B11940235 2,3',4,5',6-Pentaphenyl-3,4'-biphenyldiamine CAS No. 40252-22-0

2,3',4,5',6-Pentaphenyl-3,4'-biphenyldiamine

Cat. No.: B11940235
CAS No.: 40252-22-0
M. Wt: 564.7 g/mol
InChI Key: YPHFAFSBVQUIFG-UHFFFAOYSA-N
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Description

2,3’,4,5’,6-Pentaphenyl-3,4’-biphenyldiamine is a complex organic compound with the molecular formula C42H32N2 and a molecular weight of 564.737 g/mol . This compound is characterized by its unique structure, which includes multiple phenyl groups attached to a biphenyl core, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2,3’,4,5’,6-Pentaphenyl-3,4’-biphenyldiamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation reactions, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.

Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

2,3’,4,5’,6-Pentaphenyl-3,4’-biphenyldiamine undergoes various chemical reactions, including:

Scientific Research Applications

2,3’,4,5’,6-Pentaphenyl-3,4’-biphenyldiamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3’,4,5’,6-Pentaphenyl-3,4’-biphenyldiamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl groups play a crucial role in stabilizing the compound’s interactions with these targets, facilitating various biochemical pathways. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

2,3’,4,5’,6-Pentaphenyl-3,4’-biphenyldiamine can be compared with other similar compounds, such as:

  • 3,3’-Dimethyl-4,4’,5,5’-Tetramethoxybiphenyl
  • 2,2’-Diiodo-3,3’-Dimethyl-4,4’,5,5’-Tetramethoxybiphenyl
  • 4,4’-Dimethoxy-3,3’,5,5’-Tetramethylbiphenyl
  • 3,3’,4,4’,5,5’-Hexamethoxybiphenyl

These compounds share structural similarities but differ in their functional groups and substitution patterns, which can significantly affect their chemical properties and applications .

Properties

CAS No.

40252-22-0

Molecular Formula

C42H32N2

Molecular Weight

564.7 g/mol

IUPAC Name

3-(4-amino-3,5-diphenylphenyl)-2,4,6-triphenylaniline

InChI

InChI=1S/C42H32N2/c43-41-36(30-18-8-2-9-19-30)26-34(27-37(41)31-20-10-3-11-21-31)39-35(29-16-6-1-7-17-29)28-38(32-22-12-4-13-23-32)42(44)40(39)33-24-14-5-15-25-33/h1-28H,43-44H2

InChI Key

YPHFAFSBVQUIFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2N)C3=CC=CC=C3)C4=C(C(=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)N)C7=CC=CC=C7

Origin of Product

United States

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